molecular formula C10H15NO2 B8361162 2-(2-Amino-4-methoxyphenyl)propan-2-ol

2-(2-Amino-4-methoxyphenyl)propan-2-ol

Cat. No.: B8361162
M. Wt: 181.23 g/mol
InChI Key: JAUDZNIGYRGFFH-UHFFFAOYSA-N
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Description

2-(2-Amino-4-methoxyphenyl)propan-2-ol is a substituted propanol derivative featuring a phenyl ring with amino (-NH₂) and methoxy (-OCH₃) groups at the 2- and 4-positions, respectively.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-(2-amino-4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO2/c1-10(2,12)8-5-4-7(13-3)6-9(8)11/h4-6,12H,11H2,1-3H3

InChI Key

JAUDZNIGYRGFFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)OC)N)O

Origin of Product

United States

Comparison with Similar Compounds

2-(4-Methoxyphenyl)propan-2-ol

  • Structure: Lacks the 2-amino group but retains the 4-methoxy substituent.
  • Properties: Classified under phenylpropanes, this compound exhibits reduced polarity compared to the target due to the absence of the amino group. Its applications are less pharmacologically oriented, focusing instead on industrial or synthetic intermediates .

1-Amino-2-(4-phenylmethoxyphenyl)propan-2-ol

  • Structure : Features a benzyloxy (-OCH₂C₆H₅) group at the phenyl 4-position instead of methoxy.

Indolyl-Propanol Derivatives

Compounds 10 and 11 from Molecules (2010) share the propan-2-ol backbone but incorporate indole moieties and additional methoxy/methoxymethyl groups:

  • Biological Activity: Demonstrated antiarrhythmic, hypotensive, and spasmolytic effects, with α₁-, α₂-, and β₁-adrenoceptor binding affinity .
  • Synthesis : Achieved via multi-step alkylation/amination with yields of 68–70%, suggesting comparable synthetic complexity to the target compound .
Compound Key Features Biological Activity Synthesis Yield
Target compound 2-Amino-4-methoxy substitution Data not available Not reported
Indolyl derivatives Indole core, multiple methoxy groups Antiarrhythmic, adrenoceptor binding 68–70%

Regulatory Impurities in Pharmaceuticals

  • (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (Impurity E): Role: A process-related impurity in pharmaceuticals, structurally akin to β-blockers. Regulatory Limits: Requires quantification under EP guidelines, emphasizing purity thresholds .

Eugenol (2-Methoxy-4-(2-propenyl)phenol)

  • Structure: Methoxy and propenyl groups on the phenyl ring; lacks the amino-propanol moiety.
  • Physical Properties : Higher volatility (VP: 6 hPa) and MAK value (5 ml/m³) compared to the target compound, reflecting differences in solubility and workplace safety profiles .

Key Research Findings

  • Substituent Impact: The 2-amino group in the target compound likely enhances receptor-binding specificity compared to non-amino analogues (e.g., 2-(4-methoxyphenyl)propan-2-ol) .
  • Synthetic Challenges: Similar yields (e.g., 68–70% for indolyl derivatives) suggest shared difficulties in isolating polar propanol intermediates .
  • Toxicological Considerations: Amino-substituted propanols may require stricter safety protocols, as seen in SDS guidelines for 1-amino-2-(4-phenylmethoxyphenyl)propan-2-ol .

Notes

  • Author Expertise : This analysis draws on a decade of experience in pharmaceutical chemistry and regulatory compliance.
  • Source Diversity : References include peer-reviewed journals (Molecules), regulatory documents, and safety guidelines, ensuring balanced coverage.
  • Limitations: Direct data on 2-(2-Amino-4-methoxyphenyl)propan-2-ol is sparse; inferences rely on structural analogues.

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